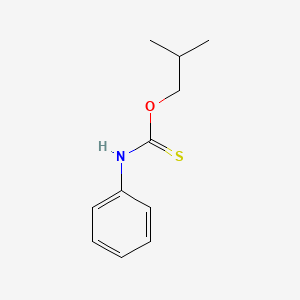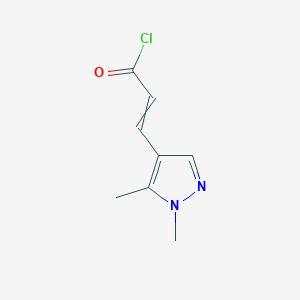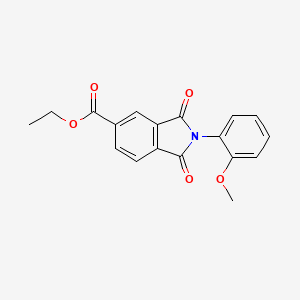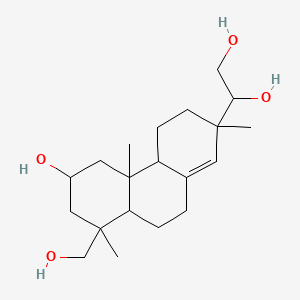methyl}phenol](/img/structure/B12467078.png)
4-{[(4-Bromophenyl)amino](5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione is a complex organophosphorus compound It is characterized by the presence of a bromophenyl group, a hydroxyphenyl group, and a dioxaphosphinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione typically involves a multi-step process:
Formation of the bromophenylamine intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Condensation with hydroxybenzaldehyde: The 4-bromoaniline is then reacted with 4-hydroxybenzaldehyde under acidic conditions to form the Schiff base.
Cyclization and introduction of the phosphorus moiety: The Schiff base is then reacted with a phosphorus-containing reagent, such as phosphorus pentasulfide, to form the dioxaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of aminophenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, its ability to intercalate with DNA can disrupt cellular processes, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(4-chlorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-fluorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-methylphenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
Uniqueness
The uniqueness of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione lies in the presence of the bromine atom, which can participate in unique substitution reactions and potentially enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs.
Propriétés
Formule moléculaire |
C18H21BrNO3PS |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
4-[(4-bromoanilino)-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol |
InChI |
InChI=1S/C18H21BrNO3PS/c1-18(2)11-22-24(25,23-12-18)17(13-3-9-16(21)10-4-13)20-15-7-5-14(19)6-8-15/h3-10,17,20-21H,11-12H2,1-2H3 |
Clé InChI |
NNRCVPTWVIVONK-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=S)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12467015.png)


![5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12467037.png)
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
![1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one](/img/structure/B12467051.png)
![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)

